molecular formula C21H22N2O2 B3821043 1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione

1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione

Cat. No. B3821043
M. Wt: 334.4 g/mol
InChI Key: DRJDHIBNKOMBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione” is a complex organic molecule that contains a piperidine ring and an indole ring . Piperidine is a common structure in many pharmaceuticals and has a wide range of therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both the piperidine and indole rings . The piperidine ring is a six-membered ring with one nitrogen atom, while the indole structure is a fused ring system containing a benzene ring and a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives are known to participate in a variety of chemical reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its piperidine and indole structures. For example, it might have a relatively high boiling point and be solid at room temperature .

Scientific Research Applications

Neuropharmacological Research

This compound exhibits properties that make it valuable in the study of neuropharmacology. It can act as a monoamine releasing agent, influencing neurotransmitters like dopamine, serotonin, and norepinephrine . This makes it a candidate for researching the treatment of neurological disorders such as depression, anxiety, and Parkinson’s disease.

Development of Antipsychotic Medication

Due to its structural similarity to known antipsychotic drugs, this compound could be used in the development of new antipsychotic medications. Its potential NMDA antagonist pharmacology could help in treating psychosis and preventing brain damage .

Synthesis of Heterocyclic Compounds

As a heterocyclic building block, this compound can be used in the synthesis of various heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to materials science .

Research on Monoamine Oxidase Inhibitors (MAOIs)

The compound may function as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A . This application is significant in the research for treatments of mood and anxiety disorders.

Future Directions

Future research could focus on synthesizing this compound and studying its potential therapeutic effects. Given the wide range of biological activities exhibited by piperidine and indole derivatives, this compound could have interesting pharmacological properties .

properties

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)23(21(20)25)15-22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDHIBNKOMBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-benzyl-1-piperidinyl)methyl]-1H-indole-2,3-dione

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